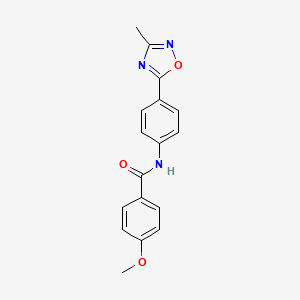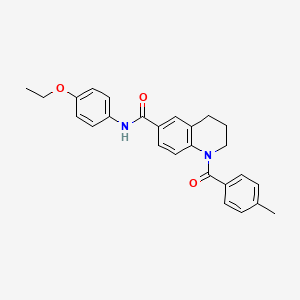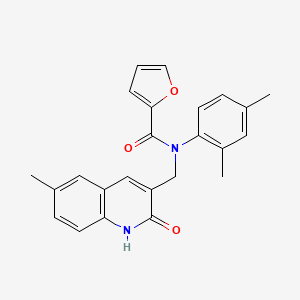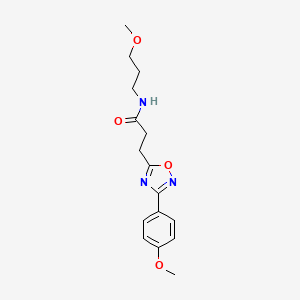![molecular formula C20H16ClN3O4 B7685770 N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7685770.png)
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
作用機序
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. NF-κB is activated in response to various stimuli, such as cytokines and stress, and promotes the transcription of genes involved in inflammation and cell survival. By inhibiting NF-κB activation, N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has been shown to have anti-inflammatory effects in various animal models of inflammation. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the recruitment of immune cells to the site of inflammation. In addition, N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide is a small molecule inhibitor that can be easily synthesized and has good stability. It has been extensively studied in animal models and has shown promising results in various therapeutic applications. However, N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the study of N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide. One direction is to investigate its potential to treat other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another direction is to study its potential to enhance the efficacy of chemotherapy and radiation therapy in cancer. In addition, further studies are needed to establish the safety and efficacy of N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide in clinical trials. Finally, the development of more potent and selective NF-κB inhibitors could lead to the discovery of new therapeutic agents for the treatment of inflammation and cancer.
合成法
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide can be synthesized by reacting 3-chloro-4-methoxyaniline with 4-methoxybenzyl bromide in the presence of potassium carbonate and DMF. The resulting product is then reacted with ethylenediamine to yield N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide. The synthesis method has been reported in a few research papers and is considered a reliable method for obtaining N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide.
科学的研究の応用
N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. In addition, N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has been investigated for its potential to treat cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-chloro-4-methoxyphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide has also been studied for its potential to treat autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-28-18-9-7-13(10-16(18)21)23-19(26)20(27)24-22-11-15-14-5-3-2-4-12(14)6-8-17(15)25/h2-11,25H,1H3,(H,23,26)(H,24,27)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAUXCAUICHTJD-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

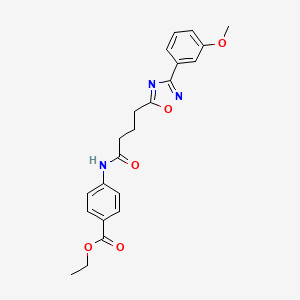
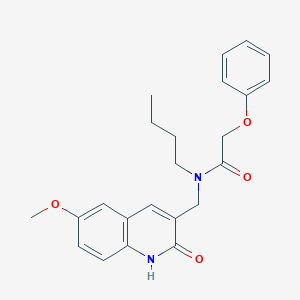
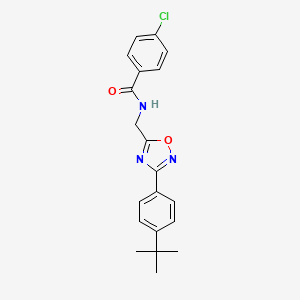
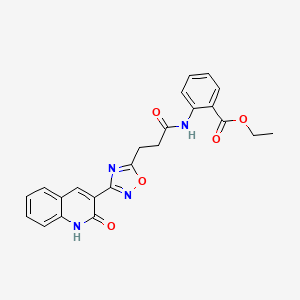
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7685724.png)
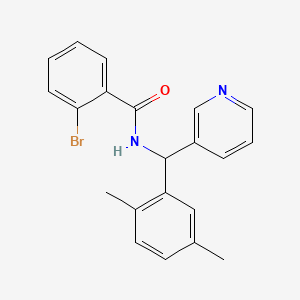
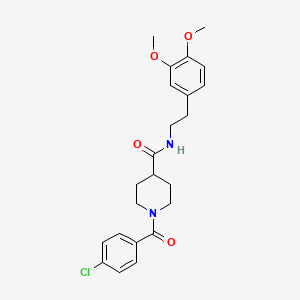
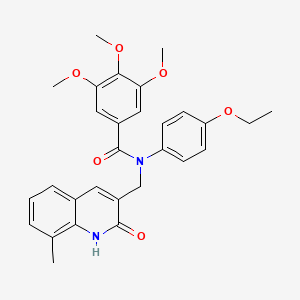
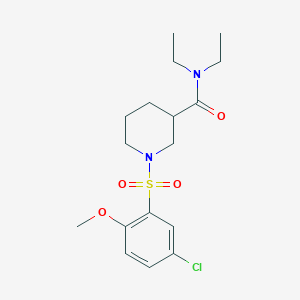
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B7685762.png)
